REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH2:4].C(=O)=O.CC(O)C.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].F[C:28]1[CH:29]=[C:30]([CH:34]=[CH:35][N:36]=1)[C:31]([OH:33])=[O:32]>C1COCC1>[F:1][C:2]1[CH:8]=[C:7]([I:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:34]1[CH:35]=[N:36][CH:28]=[CH:29][C:30]=1[C:31]([OH:33])=[O:32] |f:1.2,3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
dry ice IPA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)=O.CC(C)O
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Name
|
|
Quantity
|
255 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C(=O)O)C=CN1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the yellow-green slurry was stirred for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
via addition funnel
|
Type
|
CUSTOM
|
Details
|
the internal temp below −59° C. (˜2 h)
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
After final addition
|
Type
|
CUSTOM
|
Details
|
The bath was not removed
|
Type
|
WAIT
|
Details
|
After 4 days
|
Duration
|
4 d
|
Type
|
ADDITION
|
Details
|
the dark slurry was poured into a biphasic mixture of aqueous 2.0 N sodium hydroxide (1000 mL) and ethyl acetate (150 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the organics were again extracted with base (1000 mL)
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated
|
Type
|
FILTRATION
|
Details
|
which was filtered
|
Type
|
WASH
|
Details
|
The resultant yellow cake was washed with water (2×400 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 40° C. (17-19 g)
|
Type
|
CUSTOM
|
Details
|
5.2 min
|
Duration
|
5.2 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)I)NC1=C(C(=O)O)C=CN=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |